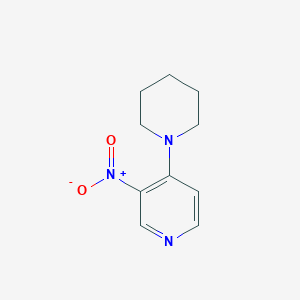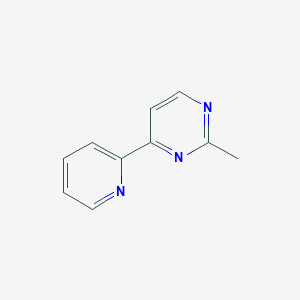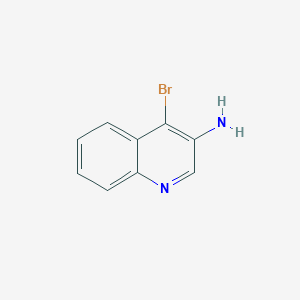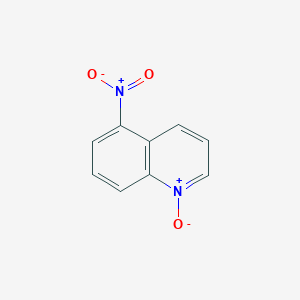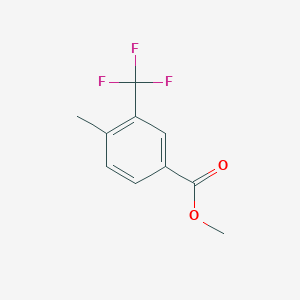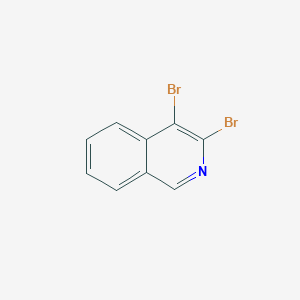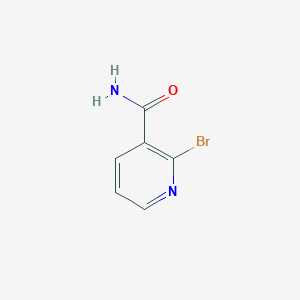
2-Bromonicotinamide
Vue d'ensemble
Description
2-Bromonicotinamide is a chemical compound with the molecular formula C6H5BrN2O . It has a molecular weight of 201.02 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a nicotinamide group (C6H5N2O), and a hydrogen atom (H) . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a boiling point of 338.9°C at 760 mmHg and a flash point of 158.8°C .Applications De Recherche Scientifique
Oxidant and Antimicrobial Activity
N-Bromonicotinamide (NBN), a derivative of 2-Bromonicotinamide, is notable for its stable and mild oxidant properties and low cost. It has been prepared using standard procedures and is characterized by high yield and simple experimental setup. NBN has shown potential as an effective source of positive halogen, making it a valuable addition to existing oxidants. Moreover, NBN demonstrates antibacterial activity against various strains like E. coli and Staphylococcus aureus, assessed through the disc diffusion method (Pushpalatha & Vivekanandan, 2007).
Reactivity in Oxidation Processes
The reactivity of NBN in oxidation reactions has been studied extensively. For example, its role in the oxidation of benzyl ethers in aqueous acetic acid medium has been explored, revealing first-order dependence on NBN concentration and zero-order dependence on substrate. Such studies are crucial for understanding the reaction kinetics and proposing reaction mechanisms (Balasubramaniyan, Priya, & Mathiyalagan, 2010).
Oxidation of Aromatic Aldehydes
Investigations into the oxidation of aromatic aldehydes by NBN in various acidic mediums have also been conducted. These studies assess the reaction's order, temperature range, and effects of different mediums. Identifying the oxidation products and evaluating Arrhenius and activation parameters are critical components of this research, contributing to the understanding of the mechanistic aspects of NBN's reactivity (Kavitha, Shenbagam, Balasubramaniyan, Sridharan, & Mathiyalagan, 2009).
Kinetics and Mechanism Studies
Further studies have focused on the kinetics and mechanisms of NBN-induced reactions, such as the oxidation of malic acid in the presence of a micellar system. These investigations provide insights into reaction rates, effects of different substances on reaction kinetics, and propose mechanisms consistent with experimental findings, enhancing the understanding of NBN's chemical behavior (Pushpalatha, 2015).
Oxidation of Essential Amino Acids
The role of NBN in the oxidative decarboxylation and deamination of essential amino acids has also been explored. This kinetic study highlights the complex interactions between NBN and amino acids, demonstrating the potential of NBN in understanding and influencing biochemical pathways (Pushpalatha & Vivekanandan, 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. It is known to target the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular processes.
Mode of Action
This interaction could lead to changes in protein function and cellular processes .
Biochemical Pathways
This compound, like other nicotinamides, is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . NAD is involved in various biochemical pathways, including energy production, DNA repair, and cellular stress responses .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role in nad synthesis, it may influence cellular energy production, dna repair, and stress responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s action and efficacy may be influenced by the cellular environment, including the presence of other molecules and pH conditions.
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 2-Bromonicotinamide are not fully understood due to limited research. As a derivative of nicotinamide, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Nicotinamide is known to be involved in various biochemical reactions, particularly as a component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in energy metabolism and redox reactions .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Given its structural similarity to nicotinamide, it may influence cell function in a similar manner. Nicotinamide is known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, nicotinamide .
Metabolic Pathways
Given its structural similarity to nicotinamide, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOHSQJKUMHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355757 | |
| Record name | 2-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87674-18-8 | |
| Record name | 2-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromonicotinamide in the development of new pharmaceuticals?
A1: this compound serves as a crucial building block in the synthesis of pyrido[4,3-d]pyrimidine derivatives. [] This is particularly relevant because the pyrido[4,3-d]pyrimidine scaffold exhibits potential as a source of novel phosphodiesterase-4 (PDE-4) inhibitors. [] PDE-4 is an enzyme involved in various physiological processes, and its inhibitors have shown promise in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The presence of the bromine atom in this compound allows for further chemical modifications, enabling the exploration of diverse structural analogs within the pyrido[4,3-d]pyrimidine library. This systematic variation of substituents is key to optimizing the desired biological activity and pharmacological properties of potential drug candidates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



